N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. This structure is substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 5 with a 3,5-dimethoxyphenylamine moiety. The sulfonyl group enhances binding affinity through polar interactions, while the 3,5-dimethoxyphenyl substituent may improve solubility compared to alkyl or halogenated analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-10-20(11-16(15)2)35(31,32)25-24-27-23(21-7-5-6-8-22(21)30(24)29-28-25)26-17-12-18(33-3)14-19(13-17)34-4/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBWGFMFKOPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 366.41 g/mol
- CAS Number : Not specifically listed in the provided sources.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- CNS Activity : Preliminary studies indicate that compounds with similar structures exhibit central nervous system (CNS) depressant activities. This suggests potential sedative and anticonvulsant properties .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and seizure activity.
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several key activities:
- Anticonvulsant Activity : Compounds in this class have shown effectiveness in reducing seizure frequency in animal models. For instance, derivatives similar to this compound were evaluated for their anticonvulsant properties using models such as maximal electroshock and pentylenetetrazole-induced seizures .
- Sedative-Hypnotic Effects : The sedative-hypnotic activity was assessed through behavioral tests in mice. Compounds with structural similarities demonstrated significant sedative effects at various dosages .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on CNS Depressant Activity :
- Anticonvulsant Screening :
Data Summary
Comparison with Similar Compounds
Sulfonyl Group
The 3,4-dimethylbenzenesulfonyl group at position 3 is shared with the analog 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (). This substituent likely enhances solubility and mediates hydrogen bonding with biological targets. In contrast, triazolopyrimidines from lack sulfonyl groups but incorporate halogenated aryl rings, which improve hydrophobic interactions .
Arylamine Substituents
- Analog : The 3,5-dimethylphenyl group is less polar, favoring lipophilicity (logP ~4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility.
- 6a (): Substituted with a malononitrile-linked amine, this derivative exhibits higher hydrophilicity but lower activity, highlighting the balance required between solubility and target binding .
Research Implications
Core Optimization: Replacing the quinazoline core with a pyrimidine or thieno-fused system may enhance bioactivity while retaining the sulfonyl and arylamine substituents .
Substituent Tuning : Introducing halogen atoms (e.g., Cl or F) could improve target affinity, as seen in microtubule-stabilizing triazolopyrimidines .
Pharmacokinetics : Balancing the 3,5-dimethoxyphenyl group’s polarity with lipophilic alkyl chains (e.g., neopentyl in ) may optimize blood-brain barrier penetration for neurodegenerative applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
